molecular formula C10H9N5O2 B13488197 Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate

Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B13488197
M. Wt: 231.21 g/mol
InChI Key: PEEDOWKCHCJZBK-UHFFFAOYSA-N
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Description

Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an azidomethyl group attached to the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its presence in various pharmaceutical drugs due to its biological activity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate, can be achieved through several methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This method often requires the use of metal catalysts such as copper, iron, gold, ruthenium, or palladium . Another approach involves the use of NaOH-promoted cycloisomerizations of N-propargylpyridiniums under ambient and aqueous conditions .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines typically involves large-scale reactions using environmentally benign solvents and catalysts. Recent advancements have focused on metal-free and aqueous synthesis methods to improve the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents or transition metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

Properties

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H9N5O2/c1-17-10(16)7-2-3-9-13-8(4-12-14-11)6-15(9)5-7/h2-3,5-6H,4H2,1H3

InChI Key

PEEDOWKCHCJZBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)CN=[N+]=[N-]

Origin of Product

United States

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